Methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride Methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1233954-88-5
VCID: VC6200608
InChI: InChI=1S/C14H18N2O3.ClH/c1-19-14(18)11-4-2-10(3-5-11)13(17)16-12-6-8-15-9-7-12;/h2-5,12,15H,6-9H2,1H3,(H,16,17);1H
SMILES: COC(=O)C1=CC=C(C=C1)C(=O)NC2CCNCC2.Cl
Molecular Formula: C14H19ClN2O3
Molecular Weight: 298.77

Methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride

CAS No.: 1233954-88-5

Cat. No.: VC6200608

Molecular Formula: C14H19ClN2O3

Molecular Weight: 298.77

* For research use only. Not for human or veterinary use.

Methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride - 1233954-88-5

Specification

CAS No. 1233954-88-5
Molecular Formula C14H19ClN2O3
Molecular Weight 298.77
IUPAC Name methyl 4-(piperidin-4-ylcarbamoyl)benzoate;hydrochloride
Standard InChI InChI=1S/C14H18N2O3.ClH/c1-19-14(18)11-4-2-10(3-5-11)13(17)16-12-6-8-15-9-7-12;/h2-5,12,15H,6-9H2,1H3,(H,16,17);1H
Standard InChI Key WVEQWKGMIVTNBF-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C(=O)NC2CCNCC2.Cl

Introduction

Structural and Chemical Properties

The molecular formula of methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride is C₁₅H₂₀ClN₂O₃, with a molecular weight of 298.77 g/mol . The compound features a benzoate ester backbone substituted at the para position with a carbamoyl group linked to a piperidine ring, which is protonated as a hydrochloride salt. Key physical properties are summarized below:

PropertyValue
CAS Number1233954-88-5
Molecular Weight298.77 g/mol
Purity≥95%
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in polar organic solvents (e.g., DMSO, methanol)

The hydrochloride salt enhances solubility in aqueous media, a critical factor for bioavailability in drug development .

Synthesis and Optimization

The synthesis of methyl 4-(piperidin-4-ylcarbamoyl)benzoate hydrochloride likely follows a multi-step route common to benzamide derivatives. A plausible pathway involves:

  • Esterification: Methylation of 4-carboxybenzoic acid to form methyl 4-(chlorocarbonyl)benzoate.

  • Amide Coupling: Reaction with piperidin-4-amine to yield methyl 4-(piperidin-4-ylcarbamoyl)benzoate.

  • Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt .

This methodology aligns with strategies described for analogous compounds, such as 4-methoxy-3-(piperidin-4-yl) benzamides, where high-throughput screening and iterative medicinal chemistry were employed to optimize potency and selectivity .

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